REACTION_CXSMILES
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[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][C:6]([CH3:18])=[CH:7][C:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Br:17])[CH:12]=1)=[O:9]>C(Cl)Cl>[CH3:5][C:6]1([CH3:18])[C:16]2[C:11](=[CH:12][C:13]([Br:17])=[CH:14][CH:15]=2)[NH:10][C:8](=[O:9])[CH2:7]1 |f:0.1.2.3|
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Name
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|
Quantity
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13.52 g
|
Type
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reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
22.41 g
|
Type
|
reactant
|
Smiles
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CC(=CC(=O)NC1=CC(=CC=C1)Br)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC(=CC(=O)NC1=CC(=CC=C1)Br)C
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Name
|
|
Quantity
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350 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
|
Details
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The reaction mixture was stirred at 0° C. for 72 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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Into a 500 ml round-buttom flask was placed
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Type
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CUSTOM
|
Details
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kept at 0° C
|
Type
|
CUSTOM
|
Details
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slowly quenched with small chunks of ice-cubes and finally with water
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Type
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WASH
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Details
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The aqueous layer was washed with CH2Cl2
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
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CUSTOM
|
Details
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the residue purified by recrystallization from EtOAc-hexane
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |